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3,4-seco-Olean-12-en-4-ol-3,28-

dioic acid

Cat. No.: B592885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Seco-oleanane triterpenoids, a class of natural products and their synthetic derivatives, have

emerged as promising candidates in the search for novel antiviral agents. These compounds

are characterized by an opened A-ring of the oleanane skeleton, a structural modification that

has been shown to enhance their biological activities. This document provides a

comprehensive overview of the antiviral properties of seco-oleanane triterpenoids, detailing

their activity against a range of viruses, their mechanisms of action, and standardized protocols

for their evaluation. The information presented here is intended to serve as a valuable resource

for researchers engaged in the discovery and development of new antiviral therapies.

Data Presentation: Antiviral Activity of Seco-
Oleanane Triterpenoids
The antiviral efficacy of various seco-oleanane triterpenoids has been quantified against

several key human pathogens. The following table summarizes the available quantitative data,

including the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and the

selectivity index (SI), providing a clear comparison of their potency and therapeutic window.
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Compoun
d
ID/Name

Virus
Strain(s)

Assay
Type

EC₅₀ (µM) IC₅₀ (µM)
SI
(CC₅₀/EC₅
₀)

Referenc
e(s)

2,3-

secolup-

4(23),20(2

9)-dien-28-

ol-3-amide

oxime

Influenza A

(H5N1,

strain

Vietnam)

CPE

Reduction
- - 1.1 [1]

Influenza B

(strain

Florida)

CPE

Reduction
- - 1.2 [1]

SARS-CoV
CPE

Reduction
- - 1.0 [1]

Various A-

seco

derivatives

Influenza A

(H1N1 and

H3N2

strains)

CPE

Reduction
32 - 100 - 0 - 3.2 [1]

2,3-Seco-

2,3-dioic

acid

derivatives

HIV-1

Protease

Enzyme

Inhibition
- 3.9 - 88.1 - [2]

HCV

Protease

Enzyme

Inhibition
- >80 - [2]

Azepanodi

pterocarpol

(dammaran

e-based)

Influenza A

(H1N1)

CPE

Reduction
- 1.1 (µg/ml) 19

3β-amino-

28-

oxoallobet

ulin

Influenza A

(H1N1)

CPE

Reduction

- 2.6 (µg/ml) 10
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(lupane-

based)

OA-10

(oleanane

derivative)

Influenza A

(H1N1,

H5N1,

H9N2,

H3N2)

CPE

Reduction
6.7 - 19.6 - >32 [3]

3-O-β-

chacotriosy

l oleanane-

type

triterpenoid

s

SARS-

CoV-2

(pseudovir

us)

Entry

Inhibition
- 0.97 - [4]

Mechanisms of Antiviral Action
Seco-oleanane triterpenoids exert their antiviral effects through various mechanisms, primarily

by targeting viral entry and key viral enzymes.

Inhibition of Viral Entry
A primary mechanism of action for many seco-oleanane triterpenoids is the inhibition of viral

entry into host cells. This is achieved by interacting with viral surface glycoproteins that are

essential for attachment and fusion with the host cell membrane.

Influenza Virus: These compounds can bind to the hemagglutinin (HA) protein on the surface

of the influenza virus. This interaction is thought to stabilize the pre-fusion conformation of

HA, preventing the low pH-induced conformational changes within the endosome that are

necessary for the fusion of the viral and endosomal membranes. By blocking this fusion

event, the viral genetic material is unable to enter the host cell cytoplasm, thus halting the

infection at a very early stage.[3][5]

SARS-CoV-2: Similarly, seco-oleanane triterpenoids have been shown to inhibit the entry of

SARS-CoV-2. The mechanism involves binding to the Spike (S) protein, specifically the S2

subunit, which is responsible for membrane fusion. This binding prevents the conformational
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rearrangements of the S2 subunit required for the fusion of the viral envelope with the host

cell membrane, thereby blocking viral entry.[4][6]

HIV-1: The entry of HIV-1 into host cells is mediated by the envelope glycoproteins gp120

and gp41. Triterpenoids can interfere with this process, although the precise interactions with

seco-oleanane derivatives are still under investigation. The proposed mechanism involves

the disruption of the conformational changes in gp120 and gp41 that are triggered by binding

to the host cell's CD4 receptor and co-receptors (CCR5 or CXCR4).

Inhibition of Viral Enzymes
Another significant antiviral strategy of seco-oleanane triterpenoids is the inhibition of viral

enzymes that are critical for replication and maturation.

HIV-1 Protease: Certain 2,3-seco-2,3-dioic acid derivatives of triterpenoids have

demonstrated potent inhibitory activity against HIV-1 protease.[2] This aspartic protease is

essential for the cleavage of viral polyproteins into functional enzymes and structural

proteins, a crucial step in the production of mature, infectious virions. By binding to the active

site of the protease, these compounds block its enzymatic activity, leading to the release of

non-infectious viral particles.

Experimental Protocols
The following section provides detailed methodologies for key experiments to evaluate the

antiviral activity of seco-oleanane triterpenoids.

Protocol 1: Determination of Antiviral Activity against
Influenza Virus using Hemagglutination Inhibition (HI)
Assay
This assay determines the ability of a compound to prevent the agglutination of red blood cells

(RBCs) by the influenza virus, which is mediated by the hemagglutinin protein.

Materials:

Influenza virus stock with a known hemagglutination (HA) titer.
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Chicken or turkey red blood cells (RBCs) (0.5% suspension in PBS).

Phosphate-buffered saline (PBS), pH 7.2.

96-well U-bottom microtiter plates.

Test compounds (seco-oleanane triterpenoids) dissolved in a suitable solvent (e.g., DMSO)

and serially diluted in PBS.

Procedure:

Virus Titration (HA Assay): a. Add 50 µL of PBS to all wells of a 96-well plate. b. Add 50 µL of

the virus stock to the first well and perform 2-fold serial dilutions across the plate. c. Add 50

µL of 0.5% RBC suspension to each well. d. Incubate at room temperature for 30-60

minutes. e. The HA titer is the highest dilution of the virus that causes complete

hemagglutination (a mat of RBCs covering the bottom of the well). For the HI assay, use a

virus concentration of 4 HA units.

Hemagglutination Inhibition (HI) Assay: a. Add 25 µL of PBS to all wells of a 96-well plate. b.

Add 25 µL of the serially diluted test compound to the first column of wells and perform 2-fold

serial dilutions across the plate. c. Add 25 µL of the virus suspension (containing 4 HA units)

to each well. d. Incubate the plate at room temperature for 60 minutes to allow the

compound to interact with the virus. e. Add 50 µL of the 0.5% RBC suspension to each well.

f. Incubate at room temperature for 30-60 minutes. g. The HI titer is the highest dilution of the

compound that completely inhibits hemagglutination (a button of RBCs at the bottom of the

well).

Data Analysis: The results are expressed as the minimum concentration of the compound that

inhibits hemagglutination.

Protocol 2: Neuraminidase (NA) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of the

influenza virus neuraminidase enzyme.

Materials:
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Influenza virus stock.

2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate.

Assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5).

Stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).

96-well black microtiter plates.

Fluorometer.

Test compounds serially diluted in assay buffer.

Procedure:

Add 50 µL of the serially diluted test compound to the wells of a 96-well plate.

Add 50 µL of the diluted virus suspension to each well.

Incubate the plate at 37°C for 30 minutes.

Add 50 µL of MUNANA substrate solution to each well to initiate the enzymatic reaction.

Incubate the plate at 37°C for 60 minutes.

Stop the reaction by adding 50 µL of the stop solution to each well.

Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission

wavelength of 450 nm.

Data Analysis: Calculate the percentage of NA inhibition for each compound concentration

relative to the virus-only control. The IC₅₀ value is determined by plotting the percentage of

inhibition against the compound concentration.

Protocol 3: Cell-Based Antiviral Assay for SARS-CoV-2
(Plaque Reduction Assay)
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This assay determines the concentration of a compound required to reduce the number of viral

plaques by 50%.

Materials:

Vero E6 cells.

SARS-CoV-2 stock.

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)

and antibiotics.

Agarose or methylcellulose overlay medium.

Crystal violet staining solution.

Test compounds serially diluted in infection medium.

Procedure:

Seed Vero E6 cells in 6-well plates and grow to confluence.

Prepare serial dilutions of the test compound.

Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

Remove the growth medium from the cells and infect with the virus-compound mixture.

Allow the virus to adsorb for 1 hour at 37°C.

Remove the inoculum and overlay the cells with agarose or methylcellulose medium

containing the respective compound concentrations.

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

Fix the cells with 10% formalin and stain with crystal violet.

Count the number of plaques in each well.
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Data Analysis: Calculate the percentage of plaque reduction for each compound concentration

compared to the virus-only control. The EC₅₀ value is the concentration of the compound that

reduces the number of plaques by 50%.

Protocol 4: HIV-1 Protease Inhibition Assay
This is a fluorometric assay to screen for inhibitors of HIV-1 protease.

Materials:

Recombinant HIV-1 protease.

Fluorogenic HIV-1 protease substrate.

Assay buffer.

96-well black microtiter plates.

Fluorometer.

Test compounds serially diluted in assay buffer.

Positive control inhibitor (e.g., Pepstatin A).

Procedure:

Add the serially diluted test compounds to the wells of a 96-well plate.

Add the HIV-1 protease solution to each well.

Incubate at room temperature for 15 minutes.

Add the fluorogenic substrate to each well to start the reaction.

Measure the fluorescence intensity kinetically over a period of 1-2 hours at the appropriate

excitation and emission wavelengths for the substrate used.

Data Analysis: Determine the rate of reaction for each compound concentration. Calculate the

percentage of inhibition relative to the enzyme-only control. The IC₅₀ value is the concentration
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of the compound that inhibits the enzyme activity by 50%.

Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental

workflows and the proposed mechanisms of action of seco-oleanane triterpenoids.

Preparation

HI Assay in 96-well Plate

ResultsVirus Stock (4 HA units)

Mix Virus + CompoundSerial Dilutions of Seco-Oleanane Triterpenoid

0.5% Red Blood Cell Suspension

Add RBCsIncubate (60 min) Incubate (30-60 min) Read Results

Hemagglutination (No Inhibition)if compound is inactive

Inhibition (Button Formation)

if compound is active

Click to download full resolution via product page

Caption: Workflow for the Hemagglutination Inhibition (HI) Assay.
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Caption: Inhibition of Influenza Virus Entry by Seco-Oleanane Triterpenoids.
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Caption: Mechanism of HIV-1 Protease Inhibition.

Conclusion
Seco-oleanane triterpenoids represent a versatile class of compounds with significant potential

for the development of novel antiviral drugs. Their ability to target multiple viruses through

distinct mechanisms, such as inhibiting viral entry and essential viral enzymes, makes them

attractive candidates for further investigation. The standardized protocols provided herein offer

a framework for the systematic evaluation of these and other natural product-derived

compounds, facilitating the discovery and development of the next generation of antiviral
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therapeutics. Continued research into the structure-activity relationships and optimization of

these molecules will be crucial in translating their promising in vitro activity into effective clinical

treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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